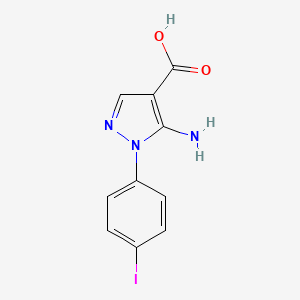![molecular formula C12H7F3O3S B3039408 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS No. 1039859-73-8](/img/structure/B3039408.png)
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Overview
Description
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1039859-73-8 . It has a molecular weight of 289.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3O3S/c13-12(14,15)18-8-3-1-7(2-4-8)9-5-6-10(19-9)11(16)17/h1-6,19H,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.25 . It should be stored at a temperature of 28 C .Scientific Research Applications
Immunomodulatory Potential
Thiophene derivatives have been synthesized and evaluated for their immunosuppressive activities, particularly towards proliferating T-lymphocytes, highlighting their potential therapeutic applications in immune-related disorders (Axton et al., 1992).
Antimicrobial and Anticancer Properties
The structural framework of thiophene has been utilized to develop compounds with notable antimicrobial and anticancer activities. Specific derivatives have demonstrated promising antibacterial and antifungal effects, as well as anticancer potential against various cell lines, underscoring the therapeutic relevance of thiophene-based molecules in addressing infectious diseases and cancer (Mabkhot et al., 2017).
Material Science and Liquid Crystal Research
In material science, thiophene derivatives have been explored for their unique liquid crystalline properties, including ferroelectric, ferrielectric, and antiferroelectric behaviors. These findings suggest potential applications in advanced display technologies and electronic devices (Matharu et al., 2000).
Coordination Polymers and Environmental Applications
Thiophene-2,5-dicarboxylic acid and its derivatives have facilitated the synthesis of coordination polymers with diverse structures and properties. These polymers have been studied for their potential in contaminant removal, highlighting the environmental applications of thiophene-based compounds (Chen et al., 1999).
Solar Cell Applications
Thiophene-based copolymers have been designed and synthesized for use in high-efficiency polymer solar cells, demonstrating the significant role of thiophene derivatives in the development of renewable energy technologies (Qin et al., 2009).
properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-8-3-1-7(2-4-8)9-5-6-10(19-9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXAJFNJZPCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



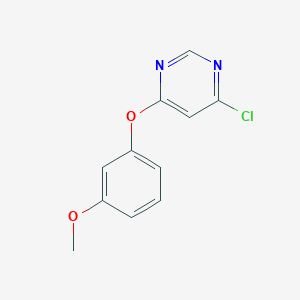
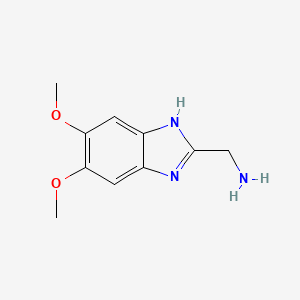
![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

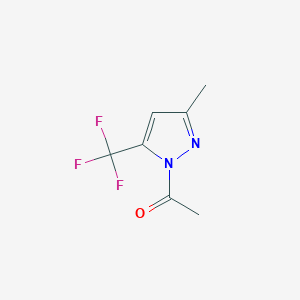
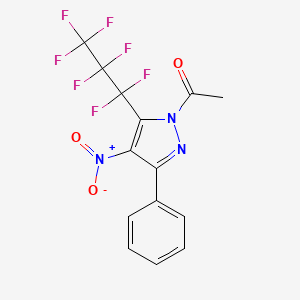
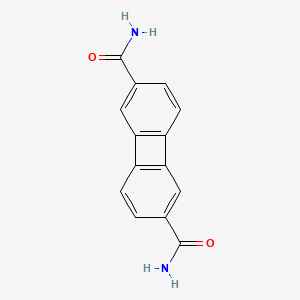
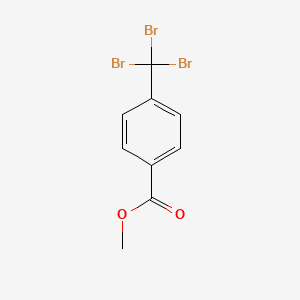
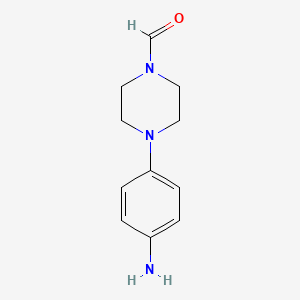
![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)

